molecular formula C12H13NO3 B11887169 2-(Dimethylamino)-6-methoxy-4H-1-benzopyran-4-one CAS No. 175840-29-6

2-(Dimethylamino)-6-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11887169
CAS No.: 175840-29-6
M. Wt: 219.24 g/mol
InChI Key: LVIHQFNGQPBSPU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a dimethylamino group at the second position and a methoxy group at the sixth position on the chromen-4-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-4H-chromen-4-one with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)-6-methoxy-4H-chromen-4-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone ring to a dihydrochromone.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

2-(Dimethylamino)-6-methoxy-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chromone scaffold can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-4H-chromen-4-one: Lacks the methoxy group at the sixth position.

    6-Methoxy-4H-chromen-4-one: Lacks the dimethylamino group at the second position.

    2-(Dimethylamino)-6-hydroxy-4H-chromen-4-one: Has a hydroxy group instead of a methoxy group at the sixth position.

Uniqueness

2-(Dimethylamino)-6-methoxy-4H-chromen-4-one is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

175840-29-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(dimethylamino)-6-methoxychromen-4-one

InChI

InChI=1S/C12H13NO3/c1-13(2)12-7-10(14)9-6-8(15-3)4-5-11(9)16-12/h4-7H,1-3H3

InChI Key

LVIHQFNGQPBSPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)OC

Origin of Product

United States

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